![molecular formula C24H29N3O5S B5233553 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea](/img/structure/B5233553.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl isothiocyanate under controlled conditions to form the thiourea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease and kinase inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea involves its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The thiourea group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues, further stabilizing the binding .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its bioactive properties and potential use in pharmaceuticals.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Utilized in organic synthesis and as an intermediate in the production of other compounds.
(1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE:
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form multiple hydrogen bonds and engage in hydrophobic interactions makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-5-25-24(33)26(13-12-16-6-11-20(31-3)21(14-16)32-4)19-15-22(28)27(23(19)29)17-7-9-18(30-2)10-8-17/h6-11,14,19H,5,12-13,15H2,1-4H3,(H,25,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEJWDJENSADDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.